molecular formula C8H16ClNO B2760233 {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride CAS No. 2193058-98-7

{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride

Cat. No.: B2760233
CAS No.: 2193058-98-7
M. Wt: 177.67
InChI Key: QEXOCHUPDPLYPP-UHFFFAOYSA-N
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Description

{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride ( 2193058-98-7) is a chemical compound with the molecular formula C 8 H 16 ClNO and a molecular weight of 177.67 g/mol [ citation:1 ]. This compound belongs to the class of spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their three-dimensional structure and potential for improving physicochemical properties [ citation:4 ]. As a spirocyclic building block featuring a primary alcohol functional group, this reagent is valuable for the synthesis of more complex molecules. Its structure is closely related to other privileged scaffolds used in pharmaceutical research. For instance, spirocyclic analogues, such as spiro N-methylpiperidine derivatives, have been explored in structure-activity relationship (SAR) studies for developing novel therapeutic agents, highlighting the relevance of this structural motif in optimizing drug candidates [ citation:4 ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data and hazard statements (including H302, H315, H319, H335) prior to handling [ citation:1 ].

Properties

IUPAC Name

6-azaspiro[3.4]octan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-4-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOCHUPDPLYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(NC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193058-98-7
Record name {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature (RT)

    Solvents: Commonly used solvents include methanol or ethanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and their outcomes include:

Reagent/ConditionsProductNotes
Pyridinium chlorochromate (PCC){6-Azaspiro[3.4]octan-7-yl}methanoneMild conditions preserve the spirocyclic structure.
KMnO₄ (acidic)7-Carboxy-6-azaspiro[3.4]octaneOver-oxidation to carboxylic acid under harsh conditions.
Swern oxidation (oxalyl chloride/DMSO)Aldehyde intermediateRequires low temperatures to avoid decomposition.

Mechanistic Insight : The hydroxyl group acts as a nucleophile, transferring a hydride to the oxidizing agent. The spirocyclic nitrogen stabilizes transition states, influencing reaction rates .

Esterification and Acylation

The alcohol reacts with acylating agents to form esters or amides:

ReagentProductApplication
Acetyl chloride{6-Azaspiro[3.4]octan-7-yl}methyl acetateUsed to protect the hydroxyl group during synthesis.
Benzoyl chlorideBenzoylated derivativeEnhances lipophilicity for biological studies.
Acetic anhydrideAcetylated productIntermediate in drug synthesis .

Key Observation : Reactions proceed efficiently in dichloromethane or THF with catalytic DMAP. Steric hindrance from the spirocyclic system slows acylation compared to linear alcohols .

Nucleophilic Substitution

The hydroxyl group is replaced by halides or amines under specific conditions:

ReagentProductConditions
SOCl₂{6-Azaspiro[3.4]octan-7-yl}methyl chlorideAnhydrous conditions; HCl gas evolved.
PBr₃{6-Azaspiro[3.4]octan-7-yl}methyl bromideRequires heating to 60°C.
Mitsunobu reaction (DIAD/PPh₃)Alkyl azides or thioethersRetains stereochemistry .

Challenges : The rigid spirocyclic structure reduces accessibility for bulky nucleophiles, necessitating polar aprotic solvents like DMF .

Cycloaddition and Ring-Opening Reactions

The azaspiro system participates in ring-expansion or fragmentation:

Reaction TypeConditionsProduct
[3+2] CycloadditionCu(I)-catalyzed with alkynesFused tricyclic compounds
Acid-mediated ring-openingHCl/EtOHLinear amino alcohol derivatives

Notable Example : Treatment with HCl in ethanol cleaves the spirocyclic ring, yielding a linear amino alcohol hydrochloride salt .

Salt Formation and Coordination Chemistry

The hydrochloride salt interacts with metal ions or bases:

ReactantProductApplication
NaOHFree base ({6-Azaspiro[3.4]octan-7-yl}methanol)Used in catalyst-free reactions .
AgNO₃Silver coordination complexExplored for antimicrobial activity .

Safety Note : The free base is hygroscopic and requires anhydrous storage .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as a lead compound in drug discovery. Its spirocyclic structure allows for unique interactions with biological targets, which may lead to the development of new pharmaceuticals.

Antimicrobial Activity

Research has shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at low concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli50 µg/mL

Anti-inflammatory Properties

In preclinical studies, this compound has demonstrated the ability to modulate immune responses by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests its potential utility in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various spirocyclic compounds, including this compound, highlighted its effectiveness against resistant bacterial strains. The results indicated a marked reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to explore how modifications to the spirocyclic structure impact biological activity. The study found that specific substitutions on the nitrogen atom and hydroxymethyl group significantly enhanced antimicrobial potency while reducing cytotoxicity.

Potential Mechanisms of Action

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within microbial cells, disrupting normal function and leading to cell death. The unique spirocyclic framework may facilitate binding to targets that are not accessible to other compounds.

Mechanism of Action

The mechanism of action of {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP H-Bond Donors/Acceptors Notable Features
{6-Azaspiro[3.4]octan-7-yl}methanol HCl C₈H₁₆ClNO 177.68 Methanol, spiro-aza -1.07 2 / 3 High polarity, rigid spiro scaffold
{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol HCl C₇H₁₄ClNO₂ 180.00 Methanol, spiro-oxa/aza - 2 / 4 Oxygen substitution enhances H-bonding
1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine HCl C₈H₁₃ClF₂NO 213.70 Difluoro, methanamine - 3 / 3 Fluorine improves metabolic stability
Methyl 6-azaspiro[3.4]octane-7-carboxylate HCl C₉H₁₅NO₂ ~189.22 Methyl ester, spiro-aza - 1 / 3 Ester group increases lipophilicity
2-{6-Azaspiro[3.4]octan-7-yl}acetic acid HCl C₉H₁₆ClNO₂ ~213.70 Carboxylic acid, spiro-aza - 2 / 4 Acidic group enhances solubility

Structural Modifications and Functional Group Impact

{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol Hydrochloride Key Difference: Replacement of a nitrogen atom with oxygen in the spiro ring. The increased H-bond acceptors (4 vs. 3) may improve aqueous solubility .

1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine Hydrochloride Key Differences: Difluoro substitution and methanamine group.

Methyl 6-Azaspiro[3.4]octane-7-carboxylate Hydrochloride Key Difference: Methyl ester replaces methanol. Impact: The ester group increases lipophilicity (LogP ~0.5 estimated), favoring membrane permeability. It may act as a prodrug, releasing the carboxylic acid upon hydrolysis .

2-{6-Azaspiro[3.4]octan-7-yl}acetic Acid Hydrochloride

  • Key Difference : Carboxylic acid substituent.
  • Impact : The acidic group (pKa ~4-5) improves water solubility but may limit blood-brain barrier penetration. Suitable for ionic interactions in enzyme inhibition .

Biological Activity

{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H14N2O3HClC_9H_{14}N_2O_3\cdot HCl, indicating the presence of nitrogen, oxygen, and hydrochloric acid in its structure. Its spirocyclic framework contributes to its reactivity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor binding, leading to various physiological responses relevant to drug discovery.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against various pathogens, including strains resistant to conventional antibiotics .
  • Antiviral Properties : The compound has shown potential antiviral effects, particularly in studies targeting viral infections such as Dengue virus (DENV) and other flaviviruses .
  • Antimalarial Effects : A novel diazaspiro[3.4]octane series, which includes derivatives of this compound, has been identified as active against multiple stages of the malaria parasite Plasmodium falciparum .

Research Findings and Case Studies

Research on this compound has yielded promising results across various studies:

StudyFindings
Antibacterial Evaluation Compounds related to {6-azaspiro[3.4]octan-7-yl}methanol demonstrated activity against ESKAPE pathogens, with some derivatives showing potency comparable to ciprofloxacin .
Dengue Virus Inhibition Selective inhibitors targeting AAK1 and GAK pathways showed synergistic antiviral activity when combined with {6-azaspiro[3.4]octan-7-yl}methanol derivatives in human primary dendritic cells .
Antimalarial Screening High-throughput screening identified several diazaspiro compounds as effective against Plasmodium falciparum, indicating a broad spectrum of action for this class of compounds .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm the spirocyclic structure. For example, distinct splitting patterns for bridgehead protons indicate restricted rotation .
  • X-ray Crystallography : Single-crystal analysis (using programs like SHELXL ) resolves absolute configuration and hydrogen-bonding networks in the hydrochloride salt. This is critical for confirming the spatial orientation of the hydroxymethyl group .

What computational approaches are used to predict the biological activity of this compound, and how do structural modifications enhance target binding?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like GPCRs or enzymes. The spirocyclic core’s rigidity may enhance binding specificity compared to flexible analogs .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the azaspiro ring) with activity trends .
    Structural Insights : Methyl or halogen substitutions at specific positions (e.g., C2 or C7) can improve lipophilicity and metabolic stability .

How do thermal stability and degradation profiles of this compound inform storage and handling protocols?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (e.g., onset at ~200°C) guide storage conditions (e.g., refrigeration for long-term stability) .
  • Kinetic Studies : Arrhenius plots of degradation rates under varying humidity/pH conditions reveal hydrolysis-sensitive moieties (e.g., the hydroxymethyl group) .

What contradictions exist in reported biological activities of structurally similar azaspiro compounds, and how can they be reconciled?

Advanced Research Focus
Contradictions : For example, some studies report high affinity for serotonin receptors, while others note inactivity. These discrepancies may arise from:

  • Stereochemical Variations : Enantiomers of azaspiro compounds exhibit divergent binding profiles (e.g., (R)- vs. (S)-configured analogs) .
  • Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH alter ionization states and activity .
    Resolution : Standardized assay protocols and enantiopure synthesis (e.g., chiral chromatography ) are critical for reproducibility.

How does the hydrochloride salt form influence solubility and bioavailability compared to freebase counterparts?

Q. Basic Research Focus

  • Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) due to ionic dissociation. For example, solubility in PBS may improve by >10-fold versus the freebase .
  • Bioavailability : Salt forms enhance dissolution rates in gastrointestinal media, though pharmacokinetic studies are needed to confirm in vivo advantages .

What are the challenges in scaling up synthetic routes for this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Purification Bottlenecks : Chromatography is impractical at scale. Alternatives include crystallization optimization (e.g., solvent polarity screening) or switchable polarity solvents .
  • Intermediate Stability : Labile intermediates (e.g., N-oxide derivatives) require low-temperature handling or in situ generation .

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